Dutasteride Impurity F (1-Chloro Dihydro Dutasteride)

概要

説明

Dutasteride Impurity F (1-Chloro Dihydro Dutasteride): It is an impurity of Dutasteride, a medication used to treat benign prostatic hyperplasia (BPH) and sometimes for managing hair loss .

準備方法

The preparation of Dutasteride Impurity F involves multiple synthetic routes and reaction conditions. One common method starts with the synthesis of Dutasteride from pregnenolone acid through multiple steps of reactions . During this process, impurities, including Dutasteride Impurity F, are generated . The synthetic method involves amidation at the C-20 position, followed by transformations at the C-4, C-5, and C-1, C-2 positions . Industrial production methods often involve similar multi-step synthesis processes to ensure the purity and quality of the final product .

化学反応の分析

Dutasteride Impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may result in halogenated products .

科学的研究の応用

Quality Control in Drug Manufacturing

The detection and quantification of 1-Chloro Dihydro Dutasteride are essential for ensuring the quality of dutasteride formulations. High-Performance Liquid Chromatography (HPLC) methods have been developed to separate and quantify this impurity alongside other related compounds. These methods help in assessing whether the levels of impurities fall within acceptable limits, thereby ensuring patient safety and drug efficacy .

Research on Therapeutic Efficacy

Recent studies have explored the pharmacological effects of dutasteride and its impurities. While dutasteride itself is effective in reducing dihydrotestosterone levels, understanding how impurities like 1-Chloro Dihydro Dutasteride influence these effects can provide insights into optimizing treatment regimens for conditions like benign prostatic hyperplasia and hair loss. Research indicates that impurities can alter the drug's bioavailability and therapeutic index .

Case Study 1: Impurity Profiling in Dutasteride Formulations

A comprehensive study was conducted to profile impurities in commercial dutasteride formulations. The study utilized advanced chromatographic techniques to identify 1-Chloro Dihydro Dutasteride among other impurities. Results indicated that formulations with higher levels of this impurity exhibited altered pharmacokinetic profiles compared to purer formulations. This finding underscores the importance of rigorous impurity testing in drug development .

Case Study 2: Impact on Patient Outcomes

A clinical evaluation assessed the impact of dutasteride formulations containing varying levels of 1-Chloro Dihydro Dutasteride on patient outcomes in treating benign prostatic hyperplasia. Patients receiving formulations with lower impurity levels reported better symptom relief and fewer side effects compared to those receiving higher impurity formulations. This case highlights the potential clinical significance of monitoring impurities in therapeutic agents .

作用機序

The mechanism of action of Dutasteride Impurity F is closely related to that of Dutasteride. Dutasteride is a dual 5α-reductase inhibitor that blocks both isoforms of the enzyme, preventing the conversion of testosterone to dihydrotestosterone (DHT) . This inhibition reduces the levels of DHT, which is a primary hormonal mediator involved in the development and enlargement of the prostate gland . The molecular targets and pathways involved include the 5α-reductase enzymes and the androgen receptor signaling pathway .

類似化合物との比較

Dutasteride Impurity F can be compared with other similar compounds, such as:

Dutasteride: The parent compound, used for treating BPH and hair loss.

Dihydro Dutasteride: Another impurity of Dutasteride with a similar structure but different functional groups.

5-beta-Dutasteride: A stereoisomer of Dutasteride with different spatial arrangement of atoms.

6-Beta-Hydroxy 1,2-Dihydrodutasteride: A hydroxylated derivative of Dutasteride.

Dutasteride Impurity F is unique due to the presence of a chlorine atom at the 1-position, which distinguishes it from other impurities and derivatives .

生物活性

Dutasteride, a dual 5-alpha reductase inhibitor, is primarily used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Among its various impurities, Dutasteride Impurity F , also known as 1-Chloro Dihydro Dutasteride , has garnered attention due to its potential biological activities and implications in pharmacological efficacy and safety.

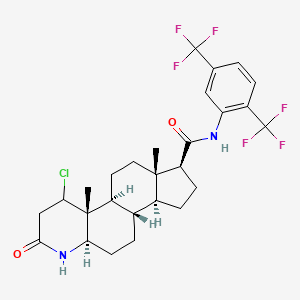

- Chemical Name : N-[2,5-Bis(trifluoromethyl)phenyl]-1α-chloro-3-oxo-4-aza-5α-androstane-17β-carboxamide

- Molecular Formula : C27H31ClF6N2O2

- Molecular Weight : 565 g/mol

- CAS Number : 1365545-42-1

Synthesis and Detection

Dutasteride Impurity F is synthesized during the production of dutasteride through various chemical reactions, including hydrogenation and dehydrogenation processes. The detection and quantification of this impurity are critical for ensuring the quality of pharmaceutical formulations. Methods such as RP-HPLC (Reverse Phase High Performance Liquid Chromatography) have been validated for its analysis, which is essential for regulatory compliance and quality control in pharmaceutical manufacturing .

Dutasteride and its impurities, including Impurity F, primarily exert their biological effects by inhibiting the activity of the enzyme 5-alpha reductase , which converts testosterone into dihydrotestosterone (DHT). DHT is implicated in conditions such as BPH and male pattern baldness. By reducing DHT levels, dutasteride can alleviate symptoms associated with these conditions.

Efficacy in Clinical Studies

Clinical studies have demonstrated that dutasteride significantly increases hair growth in men with androgenetic alopecia compared to placebo and finasteride. A randomized controlled trial indicated that patients receiving dutasteride experienced a dose-dependent increase in hair count and width after 24 weeks of treatment . Although specific data on Impurity F's efficacy is limited, its structural similarity to dutasteride suggests potential biological activity.

Case Studies

- Prostate Cancer Prevention Trial : In a study examining the effects of dutasteride on prostate cancer incidence, it was found that while overall cancer rates decreased, there was an increased incidence of high-grade tumors among those treated with dutasteride compared to placebo . This raises concerns about the safety profile of dutasteride and its impurities.

- Hair Restoration Studies : Another study focused on the use of dutasteride for treating androgenetic alopecia showed significant improvements in hair growth metrics compared to finasteride, suggesting that impurities like Impurity F may contribute to similar effects .

Adverse Effects

While dutasteride is generally well-tolerated, its long half-life (4–5 weeks) can lead to prolonged exposure to both the drug and its impurities, potentially increasing the risk of adverse effects such as sexual dysfunction and cardiovascular issues . Monitoring impurity levels is crucial for minimizing these risks.

Summary Table of Biological Activities

| Activity | Dutasteride | Dutasteride Impurity F |

|---|---|---|

| 5-alpha reductase inhibition | Yes | Hypothetical |

| Hair growth stimulation | Significant | Unknown |

| Prostate cancer risk modification | Decreased overall; increased high-grade tumors | Unknown |

| Common adverse effects | Sexual dysfunction, cardiovascular issues | Potentially similar |

特性

CAS番号 |

1365545-42-1 |

|---|---|

分子式 |

C27H31ClF6N2O2 |

分子量 |

565.0 g/mol |

IUPAC名 |

(1R,3aR,3bR,5aS,9aS,9bR,11aR)-N-[2,5-bis(trifluoromethyl)phenyl]-9-chloro-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C27H31ClF6N2O2/c1-24-10-9-16-14(4-8-21-25(16,2)20(28)12-22(37)36-21)15(24)6-7-18(24)23(38)35-19-11-13(26(29,30)31)3-5-17(19)27(32,33)34/h3,5,11,14-16,18,20-21H,4,6-10,12H2,1-2H3,(H,35,38)(H,36,37)/t14-,15-,16-,18+,20?,21+,24-,25-/m1/s1 |

InChIキー |

MKZGQDFQXQLWNU-PHHREDDHSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C |

異性体SMILES |

C[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@H]5[C@]3(C(CC(=O)N5)Cl)C |

正規SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-4-chlorohexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。